2-(4-Chlorophenyl)-2-phenylacetic acid

Description

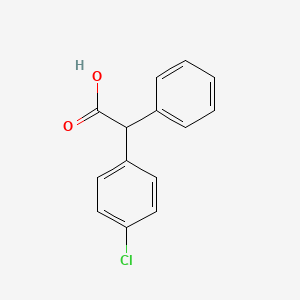

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chlorophenyl)-2-phenylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2/c15-12-8-6-11(7-9-12)13(14(16)17)10-4-2-1-3-5-10/h1-9,13H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSPUGNBNEKEGKB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404574 |

Source

|

| Record name | 2-(4-Chlorophenyl)-2-phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21771-88-0 |

Source

|

| Record name | 2-(4-Chlorophenyl)-2-phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(4-Chlorophenyl)-2-phenylacetic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 2-(4-Chlorophenyl)-2-phenylacetic acid

Introduction: A Versatile Synthetic Building Block

This compound, with the CAS Number 21771-88-0, is a diarylacetic acid derivative that serves as a crucial intermediate in the synthesis of a wide range of organic compounds.[1][2] Its molecular structure, featuring a chiral center connecting a phenyl group, a 4-chlorophenyl group, and a carboxylic acid moiety, provides a unique scaffold for the development of complex molecules. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, tailored for professionals in chemical research and drug development. The compound is a key precursor in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic drugs, and finds utility in the formulation of agrochemicals.[2]

Synthesis and Manufacturing

The synthesis of this compound can be achieved through several routes. A notable and efficient method involves the Lewis acid-catalyzed Friedel-Crafts type reaction between mandelic acid and chlorobenzene. This pathway provides a direct approach to constructing the diaryl acetic acid framework.

Synthetic Pathway: From Mandelic Acid

A documented synthesis involves reacting mandelic acid with chlorobenzene in the presence of a Lewis acid catalyst, such as tin tetrachloride (SnCl₄), to yield this compound.[3] This reaction capitalizes on the electrophilic activation of the carbocation formed from mandelic acid, which then undergoes arylation by chlorobenzene, primarily at the para position due to steric and electronic factors.

Below is a diagram illustrating the general synthetic workflow.

Caption: Synthesis of this compound.

Experimental Protocol: Lewis Acid-Catalyzed Synthesis[3]

-

Step 1: Reactant Preparation: In a suitable reaction vessel equipped for cooling and stirring, mandelic acid is dissolved or suspended in an excess of chlorobenzene, which acts as both a reactant and a solvent.

-

Step 2: Catalyst Addition: The mixture is cooled, and a Lewis acid, such as tin tetrachloride, is added portion-wise while maintaining a low temperature to control the reaction's exothermicity.

-

Step 3: Reaction: The reaction mixture is stirred at a controlled temperature for several hours until analytical monitoring (e.g., TLC or HPLC) indicates the consumption of the starting material.

-

Step 4: Quenching and Work-up: The reaction is carefully quenched by pouring it onto a mixture of ice and hydrochloric acid. This step hydrolyzes the reaction complex and separates the aqueous and organic layers.

-

Step 5: Extraction: The product is extracted from the aqueous layer using an appropriate organic solvent, such as ethyl acetate.

-

Step 6: Purification: The combined organic phases are dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by chromatography on silica gel, to yield the pure this compound.[3]

Physicochemical Properties

The physical and chemical properties of this compound are fundamental to its handling, reactivity, and application. These properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₁ClO₂ | [1] |

| Molecular Weight | 246.69 g/mol | [1] |

| CAS Number | 21771-88-0 | [1] |

| Appearance | White to off-white crystalline solid | [4] |

| Topological Polar Surface Area | 37.3 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 3 | [1] |

| XLogP3 | 3.9 | [1] |

| Exact Mass | 246.0447573 Da | [1] |

Spectroscopic Characterization

Spectroscopic data is essential for the structural confirmation and purity assessment of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the phenyl and 4-chlorophenyl rings, typically in the range of 7.0-7.5 ppm. A key singlet corresponding to the single proton at the alpha-carbon (the chiral center) would appear further upfield. The acidic proton of the carboxyl group will present as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum provides confirmation of the carbon framework.[1] It will display signals for the carbonyl carbon of the carboxylic acid (typically >170 ppm), multiple signals in the aromatic region (120-145 ppm) for the two distinct phenyl rings, and a signal for the alpha-carbon.

-

-

Mass Spectrometry (MS):

-

Electron ionization mass spectrometry would show a molecular ion peak (M⁺) corresponding to the compound's molecular weight. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be evident in the molecular ion peak (M⁺ and M+2⁺), which is a characteristic signature for chlorine-containing compounds. The NIST WebBook provides mass spectrometry data for the related compound, 2-chlorophenyl ester of phenylacetic acid, which shows characteristic fragmentation patterns.[5]

-

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by its carboxylic acid functional group and the C-H bond at the alpha-position.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is the primary site of reactivity. It can be readily converted into a variety of derivatives, enhancing its utility as a synthetic intermediate.

-

Acid Chloride Formation: A crucial reaction is its conversion to the corresponding acid chloride, 2-(4-chlorophenyl)-2-phenylacetyl chloride. This is typically achieved by treatment with a chlorinating agent like oxalyl chloride or thionyl chloride.[3] The resulting acid chloride is a highly reactive electrophile, useful for acylation reactions.

Caption: Conversion to the corresponding acid chloride.

-

Esterification and Amidation: The carboxylic acid can undergo Fischer esterification with alcohols under acidic catalysis or be coupled with amines to form amides, often using coupling agents like DCC or EDC.

Reactivity of the Aromatic Rings

The two aromatic rings can undergo electrophilic aromatic substitution. The phenyl ring is moderately activated, while the 4-chlorophenyl ring is deactivated by the electron-withdrawing chlorine atom, which directs incoming electrophiles to the ortho and para positions relative to itself.

Applications in Research and Development

This compound is a valuable intermediate in several industrial and research fields.

-

Pharmaceutical Synthesis: It is a key building block for active pharmaceutical ingredients (APIs). For instance, it is an intermediate in the synthesis of Cetirizine, a second-generation antihistamine used for treating allergies.[6] Its structure is also related to precursors for other drugs like Lorcainide, an antiarrhythmic agent.[7] The anti-inflammatory potential of derivatives is also an area of research.[8]

-

Agrochemical Development: The compound is used in the synthesis of agrochemicals, where it can act as a precursor to plant growth regulators or other crop protection agents.[2] The synthesis of the rodenticide Chlorophacinone involves the use of the corresponding acid chloride derivative.[3]

-

Biochemical Research: In a laboratory setting, this molecule and its derivatives are employed in studies involving enzyme inhibition and receptor binding to elucidate biochemical pathways.[2]

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The information below is a summary derived from available Safety Data Sheets (SDS).

-

Hazard Identification: The compound is generally classified as causing skin irritation and serious eye irritation.[9][10][11] It may also cause respiratory irritation.[10]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[9][11] Use only in a well-ventilated area or under a chemical fume hood.[10][11]

-

First Aid Measures:

-

Skin Contact: Immediately wash off with plenty of soap and water.[9][11] Remove contaminated clothing.[9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10][11] Seek immediate medical attention.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[11][12]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician.[12]

-

-

Storage and Disposal:

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and its role as a pivotal intermediate in the synthesis of high-value products in the pharmaceutical and agrochemical industries. A thorough understanding of its synthesis, physicochemical properties, reactivity, and handling procedures is critical for chemists and researchers working with this molecule. Its established synthetic pathways and well-defined reactivity profile make it a reliable building block for the creation of novel and complex chemical entities.

References

- ChemicalBook. (n.d.). 2-(4-Chlorophenoxy)phenylacetic acid synthesis.

- Google Patents. (n.d.). Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid.

- MedChemExpress. (2024, April 23). 2-(4-Chloro-phenoxy)-phenylacetic acid-SDS.

- Loba Chemie. (2016, May 19). 2-CHLOROPHENYL ACETIC ACID FOR SYNTHESIS MSDS.

- Fisher Scientific. (n.d.).

- Sigma-Aldrich. (n.d.).

- PubMed. (n.d.). Reactions of {4-[bis(2-chloroethyl)amino]phenyl}acetic acid (phenylacetic acid mustard) with 2'-deoxyribonucleosides.

- PubChem. (n.d.). 2-(2-(4-Chlorophenoxy)phenyl)acetic acid.

- ChemicalBook. (n.d.). Chemical Safety Data Sheet MSDS / SDS - 2-(4-Chlorophenoxy)phenylacetic acid.

- Google Patents. (n.d.). DE102005055528B4 - Process for the preparation of 2 - [(4-chlorophenyl) -phenylacetyl] -1,3-indandione (chlorophacinone).

- Kajay Remedies. (n.d.). 2-Chloro Phenyl Acetic Acid.

- Benchchem. (n.d.). 2-bromo-2-(4-chlorophenyl)acetic Acid | 3381-73-5.

- PubChem. (n.d.). This compound.

- PubChem. (n.d.). CID 161740072 | C16H14Cl2O4.

- (n.d.). The Chemical Properties and Synthesis of 4-Chlorophenylacetic Acid.

- SpectraBase. (n.d.). N-(4-Chlorophenyl)-2-oxo-2-phenylacetamide.

- ChemicalBook. (n.d.). 4-Chlorophenylacetic acid(1878-66-6) 1H NMR spectrum.

- Wikipedia. (n.d.). Lorcainide.

- (2025, April 17). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues.

- NIST. (n.d.). Phenylacetic acid, 2-chlorophenyl ester.

- J&K Scientific. (n.d.). This compound | 21771-88-0.

- Quick Company. (n.d.). A Process For The Synthesis Of 2 [2 [4 [(4 Chlorophenyl) Phenyl Methyl] 1 Piperazinyl] Ethoxy Acetic Acid.

- BMRB. (n.d.). bmse000220 Phenylacetic Acid.

- MDPI. (n.d.). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Synthesis of 2-[(3,4,5-Triphenyl)

Sources

- 1. This compound | C14H11ClO2 | CID 4586574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. DE102005055528B4 - Process for the preparation of 2 - [(4-chlorophenyl) -phenylacetyl] -1,3-indandione (chlorophacinone) - Google Patents [patents.google.com]

- 4. kajay-remedies.com [kajay-remedies.com]

- 5. Phenylacetic acid, 2-chlorophenyl ester [webbook.nist.gov]

- 6. A Process For The Synthesis Of 2 [2 [4 [(4 Chlorophenyl) Phenyl [quickcompany.in]

- 7. Lorcainide - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. lobachemie.com [lobachemie.com]

- 11. fishersci.com [fishersci.com]

- 12. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 2-(4-Chlorophenyl)-2-phenylacetic acid

An Essential Intermediate in Specialty Chemical and Pharmaceutical Synthesis

Abstract

This technical guide provides a comprehensive overview of 2-(4-Chlorophenyl)-2-phenylacetic acid (CAS No. 21771-88-0), a pivotal intermediate in organic synthesis. The document is structured to provide researchers, scientists, and drug development professionals with in-depth insights into the compound's physicochemical properties, synthesis methodologies, key applications, and analytical control strategies. Particular emphasis is placed on the causality behind synthetic choices and the self-validating nature of the described protocols. The guide details a robust synthesis via a Lewis acid-catalyzed Friedel-Crafts reaction and its subsequent conversion into the anticoagulant rodenticide, chlorophacinone. Analytical methodologies, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), are discussed with procedural details essential for quality control and characterization.

Introduction

This compound is a diarylacetic acid derivative whose chemical architecture makes it a valuable building block in various sectors of the chemical industry. Its structure, featuring two distinct aromatic rings—one of which is functionalized with a chlorine atom at the para position—attached to a central acidic carbon, imparts a unique combination of reactivity and steric influence. While broadly applicable, its most prominent and well-documented use is as the primary precursor for the synthesis of chlorophacinone, a potent anticoagulant rodenticide. Beyond this, the compound serves as a key intermediate in the development of pharmaceuticals, particularly in the research of anti-inflammatory and analgesic drugs, and finds utility in material science and biochemical research. This guide will elucidate the technical details necessary for its synthesis, analysis, and utilization in these fields.

Physicochemical Properties

The compound is a white to off-white solid, a characteristic typical of many crystalline carboxylic acids. Its dual aromatic nature renders it hydrophobic, leading to good solubility in various organic solvents. The key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 21771-88-0 | |

| Molecular Formula | C₁₄H₁₁ClO₂ | |

| Molecular Weight | 246.69 g/mol | |

| IUPAC Name | This compound | |

| Appearance | White to off-white solid | |

| Melting Point | 116 - 118 °C | |

| Solubility | Soluble in organic solvents | |

| SMILES | C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)C(=O)O | |

| InChI Key | YSPUGNBNEKEGKB-UHFFFAOYSA-N |

Synthesis and Manufacturing

The most efficient and scalable synthesis of this compound is achieved through a Friedel-Crafts reaction, a cornerstone of C-C bond formation in aromatic chemistry. This specific route utilizes mandelic acid and chlorobenzene as readily available starting materials.

Mechanistic Insight: The Role of the Lewis Acid Catalyst

The reaction is a Friedel-Crafts alkylation, which requires a catalyst to generate a potent electrophile capable of attacking the electron-rich chlorobenzene ring. Tin(IV) chloride (SnCl₄) is an effective Lewis acid for this transformation.

The mechanism proceeds as follows:

-

Activation of Mandelic Acid: The hydroxyl group of mandelic acid coordinates with the Lewis acid, SnCl₄. This coordination makes the hydroxyl group a better leaving group.

-

Formation of the Electrophile: The activated complex loses water, facilitated by the Lewis acid, to generate a stabilized carbocation (an acylium-like species). This carbocation is the key electrophile.

-

Electrophilic Aromatic Substitution: The electron-rich chlorobenzene ring acts as a nucleophile, attacking the carbocation. Due to the ortho-, para-directing nature of the chlorine atom, the substitution occurs predominantly at the para position relative to the chlorine, minimizing steric hindrance.

-

Rearomatization: A proton is lost from the intermediate sigma complex, restoring the aromaticity of the ring and yielding the final product.

Caption: Mechanism of SnCl₄-catalyzed synthesis.

Experimental Protocol: Laboratory Scale Synthesis

This protocol is adapted from established procedures. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

-

Apparatus Setup: Equip a flame-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.

-

Reagent Charging: To the flask, add racemic mandelic acid (1.0 eq) and chlorobenzene (used as both reactant and solvent, ~6 mL per gram of mandelic acid).

-

Initiation: Heat the mixture to 70 °C with stirring. Slowly add tin(IV) chloride (SnCl₄, 1.6 eq) via the dropping funnel. An exothermic reaction may be observed.

-

Reaction: After the addition is complete, heat the mixture to reflux and maintain for approximately 8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Transfer the mixture to a separatory funnel and extract the aqueous phase with dichloromethane (3 x volume of aqueous phase).

-

Purification: Combine the organic extracts and wash sequentially with 10% aq. HCl and water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

-

Isolation: The crude product is a solid. Recrystallize from ethanol to yield pure this compound as a colorless solid.

-

Validation: Confirm product identity and purity by measuring the melting point (expected: 116-118 °C) and acquiring spectroscopic data (e.g., NMR, IR).

Applications in Research and Development

Key Intermediate for Chlorophacinone

The primary industrial application of this compound is as the definitive precursor to the anticoagulant rodenticide chlorophacinone. The synthesis involves a two-step sequence from the acid.

-

Acid Chloride Formation: The carboxylic acid is converted to its more reactive acid chloride derivative. This is typically achieved by reacting it with a chlorinating agent like oxalyl chloride or thionyl chloride in an aprotic solvent. This step is crucial as it activates the carboxyl group for the subsequent C-C bond formation.

-

Friedel-Crafts Acylation: The resulting 2-(4-Chlorophenyl)-2-phenylacetyl chloride undergoes a Friedel-Crafts acylation reaction with 1,3-indanedione, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃), to yield chlorophacinone.

Caption: Synthetic pathway to Chlorophacinone.

Role in Pharmaceutical and Agrochemical Research

This compound is widely utilized in research for pharmaceutical and agrochemical development.

-

Pharmaceutical Development: It serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs. The diarylacetic acid motif is a common scaffold in non-steroidal anti-inflammatory drugs (NSAIDs).

-

Agrochemicals: The compound is used in formulating plant growth regulators, contributing to crop protection products.

-

Biochemical Research: It is employed in studies related to enzyme inhibition and receptor binding, aiding in the elucidation of biochemical pathways.

Analytical Methodologies

To ensure the quality and purity of this compound, particularly when used as a pharmaceutical or specialty chemical intermediate, robust analytical methods are required. HPLC and GC-MS are the principal techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the method of choice for determining the purity of the final product and for monitoring reaction progress. A typical method for a phenylacetic acid derivative is outlined below.

Protocol: Purity Determination by RP-HPLC

-

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer and an organic solvent. A common starting point is a 50:50 (v/v) mixture of acetonitrile and 0.01 M phosphate buffer adjusted to pH 3.0 with phosphoric acid.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV detection at a wavelength of 225 nm.

-

Sample Preparation: Accurately weigh approximately 10 mg of the compound and dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary.

-

Analysis: Inject 10-20 µL of the sample. The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying volatile impurities and confirming the structure of the main compound, often after derivatization to increase volatility. Carboxylic acids are typically converted to more volatile esters (e.g., methyl or silyl esters) prior to analysis.

Protocol: Impurity Profiling by GC-MS (Post-Derivatization)

-

Derivatization (Esterification): To a 1 mg sample in a vial, add 1 mL of a derivatizing agent (e.g., 14% BF₃ in methanol). Seal the vial and heat at 60 °C for 30 minutes. Cool, add 1 mL of water and 1 mL of hexane, vortex, and inject the hexane layer.

-

Instrumentation: A GC system coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

-

Column: A non-polar capillary column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of ~1 mL/min.

-

Oven Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 20 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: 40-450 m/z.

-

-

Analysis: Identification of the main peak and any impurities is performed by comparing the acquired mass spectra with reference libraries (e.g., NIST). A GC-MS spectrum for the underivatized compound is available in the PubChem database.

Conclusion

This compound is a high-value chemical intermediate with well-established roles in the synthesis of specialty chemicals like the rodenticide chlorophacinone and as a versatile building block in pharmaceutical research. The synthetic route via Friedel-Crafts chemistry is robust and well-understood, providing an efficient path to this molecule. Its characterization is readily achieved using standard chromatographic techniques, ensuring high quality for its diverse applications. This guide provides the foundational technical knowledge for scientists and developers to effectively synthesize, analyze, and utilize this important compound.

References

-

PubChem. This compound. Available from: [Link]

- Google Patents. DE102005055528A1 - Process for the preparation of 2 - [(4-chlorophenyl) -phenylacetyl] -1,3-indandione (chlorophacinone).

- Google Patents. DE102005055528B4 - Process for the preparation of 2 - [(4-chlorophenyl) -phenylacetyl] -1,3-indandione (chlorophacinone).

-

Zeitschrift für Naturforschung B. An Alternative and Efficient Route to Chlorophacinone. Available from: [Link]

-

PubChem. This compound - Mass Spectrometry. Available from: [Link]

-

ResearchGate. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Available from: [Link]

-

Kajay Remedies. 2-Chloro Phenyl Acetic Acid. Available from: [Link]

- Maslarska V, et al. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. 2022;69(1):1-7.

-

PubChem. Chlorophacinone. Available from: [Link]

-

Chemistry LibreTexts. Friedel-Crafts Reactions. Available from: [Link]

Navigating the Molecular Crossroads: A Technical Guide to the Mechanistic Landscape of 2-(4-Chlorophenyl)-2-phenylacetic acid and its Derivatives

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the chemical utility and mechanistic significance of 2-(4-Chlorophenyl)-2-phenylacetic acid. While not a therapeutic agent in its own right, this compound serves as a critical structural scaffold and key intermediate in the synthesis of pharmacologically active molecules with divergent mechanisms of action. We will dissect the established pathway of its most prominent derivative, the anticoagulant rodenticide chlorophacinone, and further explore its role as a precursor in the development of non-steroidal anti-inflammatory drugs (NSAIDs).

The Core Moiety: Understanding this compound

This compound is an aromatic carboxylic acid distinguished by a chiral center bearing both a phenyl and a 4-chlorophenyl group. This seemingly simple structure possesses the necessary reactivity for further chemical modifications, making it a valuable starting material in multi-step organic synthesis. Its primary role in the pharmaceutical and agrochemical industries is that of a synthetic precursor, a foundational block upon which more complex and functionally active molecules are built.[1][2]

A Tale of Two Mechanisms: From Anticoagulation to Anti-inflammation

The true mechanistic story of this compound unfolds through the pharmacological actions of the compounds it helps create. We will now delve into the two primary, and mechanistically distinct, classes of molecules derived from this precursor.

Chlorophacinone: A Potent Vitamin K Antagonist

One of the most well-documented applications of this compound is in the synthesis of chlorophacinone, a first-generation anticoagulant rodenticide.[3][4]

The anticoagulant effect of chlorophacinone stems from its ability to disrupt the vitamin K cycle in the liver.[3][5] Specifically, it acts as a potent inhibitor of the enzyme Vitamin K epoxide reductase (VKOR).[4] This enzyme is crucial for the regeneration of the active, reduced form of vitamin K, which is an essential cofactor for the gamma-carboxylation of several clotting factors.

The process can be visualized as follows:

Caption: The Vitamin K cycle and the inhibitory action of chlorophacinone on VKOR.

By inhibiting VKOR, chlorophacinone leads to a depletion of reduced vitamin K. This, in turn, prevents the post-translational modification of vitamin K-dependent clotting factors (Factors II, VII, IX, and X), rendering them non-functional.[3][6] The inability to produce these active clotting factors leads to a state of anticoagulation, ultimately causing internal hemorrhaging in rodents that have ingested the bait.[4][5]

A Gateway to Analgesia and Anti-Inflammation: The Arylalkanoic Acid NSAIDs

This compound belongs to the broader class of arylalkanoic acids, a structural motif that forms the backbone of many widely used non-steroidal anti-inflammatory drugs (NSAIDs).[6][7] While specific NSAIDs directly synthesized from this particular precursor are not extensively detailed in readily available literature, its chemical structure makes it an ideal candidate for the synthesis of arylpropionic acid derivatives, a major subclass of NSAIDs.[1]

The primary mechanism of action for arylalkanoic acid NSAIDs is the inhibition of the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[8][9] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[8]

The inflammatory cascade and the site of NSAID action can be outlined as follows:

Sources

- 1. Arylpropionic acid-derived NSAIDs: New insights on derivatization, anticancer activity and potential mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The pharmacology of fenclozic acid (2-(4-chlorophenyl)-thiazol-4-ylacetic acid; I.C.I. 54,450; 'Myalex'); a new compound with anti-inflammatory, analgesic and antipyretic activityl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. mdpi.com [mdpi.com]

- 6. Dissecting CYP1A2 Activation by Arylalkanoic Acid Prodrugs toward the Development of Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmacy180.com [pharmacy180.com]

- 8. US20230234911A1 - Method for synthesizing diclofenac sodium - Google Patents [patents.google.com]

- 9. 9afi.com [9afi.com]

An In-Depth Technical Guide to 2-(4-Chlorophenyl)-2-phenylacetic Acid Derivatives and Analogs

Introduction

The 2-(4-Chlorophenyl)-2-phenylacetic acid scaffold is a cornerstone in synthetic organic chemistry, serving as a critical intermediate in the development of a diverse array of bioactive compounds. Its derivatives and analogs have demonstrated significant utility across multiple sectors, including pharmaceuticals, agrochemicals, and material science.[1][2][3] This guide provides an in-depth technical overview of the synthesis, mechanisms of action, and applications of this important class of molecules, tailored for researchers, scientists, and professionals in drug development.

The core structure, characterized by a phenyl and a 4-chlorophenyl group attached to the same carbon atom of an acetic acid moiety, provides a unique three-dimensional arrangement that allows for versatile pharmacological interactions. This structural motif is present in various therapeutic agents, highlighting its importance as a privileged scaffold in medicinal chemistry.[4][5]

Synthesis and Chemical derivatization

The synthesis of the this compound core and its subsequent derivatization can be achieved through several strategic pathways. The choice of a particular synthetic route often depends on the availability of starting materials, desired yield, and the specific functional groups required in the final product.

Core Synthesis Methodologies

Several reliable methods for the synthesis of the parent acid have been established:

-

From Mandelic Acid: A Lewis acid-catalyzed reaction between mandelic acid and chlorobenzene provides a direct route to this compound. This method is advantageous for its straightforward approach.

-

From o-Chloroacetophenone: An optimized route starting from o-chloroacetophenone has been developed, which aims to reduce the severity of reaction conditions and improve the overall yield.[6]

-

Via Hydrolysis: The core acid can also be synthesized through the hydrolysis of its corresponding methyl ester, [2-(4-chloro-phenoxy)-phenyl]-acetic acid methyl ester.[4]

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound derivatives.

Caption: General workflow for synthesizing derivatives.

Detailed Experimental Protocol: Synthesis from Mandelic Acid

This protocol outlines the synthesis of this compound, which can then be used to produce derivatives like chlorophacinone.

Step 1: Preparation of this compound

-

In a suitable reaction vessel, dissolve mandelic acid in an excess of chlorobenzene.

-

Add a Lewis acid catalyst, such as tin tetrachloride (SnCl₄), to the mixture.

-

Stir the reaction mixture at a controlled temperature to facilitate the Friedel-Crafts alkylation.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC).

-

Upon completion, quench the reaction and perform an aqueous workup to isolate the crude product.

-

Purify the crude this compound by recrystallization or column chromatography.

Step 2: Conversion to the Acid Chloride

-

Dissolve the purified this compound in an anhydrous aprotic solvent, such as dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add a chlorinating agent, for instance, oxalyl chloride.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

Remove the solvent under reduced pressure to obtain the crude acid chloride.

Step 3: Synthesis of a Derivative (e.g., Chlorophacinone)

-

Dissolve the crude acid chloride in an anhydrous aprotic solvent.

-

In a separate vessel, prepare a mixture of 1,3-indandione and aluminum chloride in an aprotic solvent.

-

Add the acid chloride solution to the 1,3-indandione mixture and stir at room temperature.

-

After several hours, pour the reaction mixture over a mixture of ice and hydrochloric acid.

-

Extract the product with an organic solvent like ethyl acetate.

-

Dry the organic phase and remove the solvent to yield the crude derivative, which can be further purified by chromatography.

Pharmacological and Biological Activity

Derivatives of this compound exhibit a wide range of biological activities, which are highly dependent on the specific functional groups appended to the core structure.

Mechanism of Action

The diverse pharmacological effects stem from various mechanisms of action:

-

Anti-inflammatory and Analgesic Effects: Many derivatives of phenylacetic acid are known to possess anti-inflammatory and analgesic properties.[1][5] One notable example is 4-allyloxy-3-chlorophenylacetic acid.[7] The mechanism for related compounds often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.[4][6]

-

Antiarrhythmic Activity: Lorcainide, a derivative, functions as a Class 1c antiarrhythmic agent.[8] It acts by blocking fast-acting voltage-gated sodium channels (Nav1.5) in ventricular myocytes, thereby reducing the rapid influx of sodium ions and slowing the upstroke of the action potential.[8]

-

Auxin Mimicry: Analogs such as 2,4-Dichlorophenoxyacetic acid (2,4-D) act as herbicides by mimicking the natural plant hormone auxin.[9] At high concentrations, 2,4-D leads to abnormal growth and senescence in dicotyledonous plants by overwhelming the plant's hormonal regulatory systems.[9][10]

Signaling Pathway: Auxin Mimicry by 2,4-D

The following diagram illustrates the molecular mechanism of action for auxin-mimicking herbicides like 2,4-D.

Caption: Signaling pathway of auxin-mimicking herbicides.

Structure-Activity Relationship (SAR)

The biological activity of these compounds is finely tuned by their chemical structure. For instance, in the context of anti-inflammatory agents, the nature and position of substituents on the phenyl rings can significantly impact the potency and selectivity for COX enzymes.[4][6] Lipophilicity and the presence of specific halogens have been shown to affect cytotoxicity.[4] For analogs acting as topoisomerase II inhibitors, the presence of an ortho- or para-chlorophenyl group on a central pyridine ring was found to be crucial for activity.[11] These SAR insights are vital for the rational design of new derivatives with improved efficacy and safety profiles.

Applications

The versatility of the this compound scaffold has led to its use in a variety of applications.

| Derivative/Analog | Application Area | Specific Use/Activity | Reference |

| Core Acid & Esters | Pharmaceutical Development | Intermediate for anti-inflammatory and analgesic drugs | [1][5] |

| Lorcainide | Pharmaceuticals | Class 1c antiarrhythmic agent | [8] |

| Chlorophacinone | Agrochemicals | Rodenticide (anticoagulant) | |

| Cetirizine Impurity E | Pharmaceuticals | Related to antihistamines | |

| 2,4-Dichlorophenoxyacetic acid | Agrochemicals | Herbicide (auxin mimic) | [9][10] |

| General Derivatives | Material Science | Development of polymers and resins | [1] |

Table 1: Summary of applications for this compound derivatives and analogs.

Conclusion and Future Directions

The this compound framework remains a highly valuable and versatile scaffold in chemical and pharmaceutical research. Its derivatives have yielded a range of compounds with significant biological activities, from life-saving antiarrhythmics to essential agricultural products. The established synthetic routes provide a solid foundation for the continued exploration and development of novel analogs.

Future research should focus on leveraging computational modeling and a deeper understanding of structure-activity relationships to design next-generation derivatives with enhanced selectivity and reduced off-target effects. The exploration of this chemical space will undoubtedly lead to the discovery of new therapeutic agents and other valuable chemical entities.

References

-

Pang, Y., Yeo, W. K., et al. (2014). Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. Food and Chemical Toxicology, 71, 207-16. [Link]

- Google Patents. Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid.

-

ResearchGate. Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. [Link]

-

PubMed. Synthesis and biological evaluation of 2-phenol-4-chlorophenyl-6-aryl pyridines as topoisomerase II inhibitors and cytotoxic agents. [Link]

-

Wikipedia. Lorcainide. [Link]

-

PubChem. 2-(2-(2-(4-((4-Chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)ethoxy)acetic Acid. [Link]

-

InnoPeptiChem. Introducing Our Latest substituted-diphenyl acetic acid Derivatives at InnoPeptiChem. [Link]

-

Scribd. Phenylacetic Acid Derivatives Overview. [Link]

-

PubMed. Synthesis and pharmacological properties of some new 1,1-diarylacetic acid derivatives. [Link]

-

Wikipedia. Diphenylacetic acid. [Link]

-

PubMed. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. [Link]

-

ResearchGate. Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. [Link]

-

PubMed. Pharmacology of a new analgesic, antipyretic, and anti-inflammatory agent, 4-allyloxy-3-chlorophenylacetic acid. [Link]

Sources

- 1. Synthesis and pharmacological properties of some new 1,1-diarylacetic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. innopeptichem.com [innopeptichem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. Discovery and SAR of para-alkylthiophenoxyacetic acids as potent and selective PPARdelta agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of 2-phenol-4-chlorophenyl-6-aryl pyridines as topoisomerase II inhibitors and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(4-Chlorophenyl)-2-phenylacetic acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(4-Chlorophenyl)-2-phenylacetic acid, a versatile scaffold in medicinal chemistry and materials science. We will delve into its synthesis, chemical and physical properties, known biological activities, and its crucial role as a key intermediate in the development of pharmaceuticals and other advanced materials.

Chemical Identity and Properties

This compound, with the CAS number 21771-88-0, is a carboxylic acid featuring a central acetic acid moiety substituted with both a phenyl and a 4-chlorophenyl group.[1] This substitution pattern is critical to its chemical reactivity and biological activity.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁ClO₂ | [1] |

| Molecular Weight | 246.69 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| SMILES | C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)C(=O)O | [2] |

| InChI Key | YSPUGNBNEKEGKB-UHFFFAOYSA-N | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. One common approach involves the use of mandelic acid and chlorobenzene in the presence of a Lewis acid catalyst.[7] Another method utilizes o-chloroacetophenone as a starting material in an optimized route designed to improve yield and reduce the severity of reaction conditions.[8][9]

Below is a generalized, step-by-step methodology that synthesizes the core principles of reported syntheses. The causality behind each step is explained to provide a deeper understanding of the process.

Experimental Protocol: Synthesis from Mandelic Acid and Chlorobenzene

This protocol is based on the principles of Friedel-Crafts alkylation. Mandelic acid, in the presence of a strong Lewis acid, generates a carbocation that is then attacked by the electron-rich chlorobenzene ring.

Step 1: Activation of Mandelic Acid

-

Procedure: To a solution of mandelic acid in an excess of chlorobenzene, slowly add a Lewis acid catalyst such as tin tetrachloride (SnCl₄) at a controlled temperature (typically 0-5 °C).

-

Causality: The Lewis acid coordinates to the hydroxyl group of the mandelic acid, facilitating its departure as a leaving group and generating a resonance-stabilized carbocation at the benzylic position. This electrophile is now primed for aromatic substitution.

Step 2: Friedel-Crafts Alkylation

-

Procedure: The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Causality: The electron-rich chlorobenzene ring acts as a nucleophile, attacking the carbocation. The para-position is the major site of attack due to steric hindrance at the ortho-positions and the directing effect of the chlorine atom.

Step 3: Work-up and Purification

-

Procedure: The reaction is quenched by the slow addition of water or dilute hydrochloric acid to decompose the catalyst. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography.

-

Causality: The aqueous work-up removes the Lewis acid and any water-soluble byproducts. Purification is essential to remove any unreacted starting materials and isomers that may have formed.

Caption: Generalized workflow for the synthesis of this compound.

Biological Activities and Mechanism of Action

While direct and extensive studies on the biological activities of this compound are limited, the broader class of phenylacetic acid derivatives is well-known for its pharmacological effects, particularly as anti-inflammatory and analgesic agents.[7][10]

Anti-inflammatory and Analgesic Properties

The anti-inflammatory and analgesic activities of phenylacetic acid derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes.[11][12] COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever. By inhibiting these enzymes, phenylacetic acid derivatives can reduce the production of prostaglandins, thereby alleviating inflammatory symptoms.

A study on the structurally related compound, 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac), demonstrated significant anti-inflammatory, antinociceptive (analgesic), and antipyretic properties in animal models.[10] It is plausible that this compound shares a similar mechanism of action.

Furthermore, a pyrrole derivative of this compound has been shown to exhibit potent anti-inflammatory effects by modulating cytokine profiles, specifically by suppressing the pro-inflammatory cytokine TNF-α and elevating the anti-inflammatory cytokine TGF-β1.[13] This suggests that in addition to COX inhibition, derivatives of this scaffold may exert their anti-inflammatory effects through immunomodulatory pathways.

Caption: Postulated mechanism of anti-inflammatory action via COX inhibition.

Other Potential Biological Activities

Research has also explored other potential therapeutic applications for phenylacetic acid derivatives, including their use as anticancer agents and their ability to inhibit other enzyme systems.[14] For example, halogenated derivatives of phenylacetic acid have been shown to inhibit enzymes involved in penicillin biosynthesis.[9]

Applications in Drug Development and Materials Science

This compound is a valuable building block in organic synthesis, primarily serving as a key intermediate in the production of pharmaceuticals.[1][2]

Intermediate in Pharmaceutical Synthesis

Asenapine: This compound is a crucial precursor in the synthesis of the atypical antipsychotic drug Asenapine, which is used for the treatment of schizophrenia and bipolar disorder.[9][15][16][17][18][19] The synthesis of Asenapine involves the coupling of this compound with a suitable amine-containing scaffold, followed by further chemical transformations.

Lorcainide: this compound is also utilized in the synthesis of Lorcainide, a class 1c antiarrhythmic agent.[20][21] The synthesis involves the conversion of the carboxylic acid to an acid chloride, which is then reacted with a substituted piperidine derivative to form the final amide product.

Caption: Applications of this compound.

Agrochemicals and Material Science

Beyond pharmaceuticals, this compound and its derivatives have applications in the agrochemical industry, where they can be used in the formulation of plant growth regulators.[2] In material science, this compound can be incorporated into the synthesis of polymers and resins, contributing to the development of materials with specific thermal and mechanical properties.[2]

Conclusion

This compound is a synthetically accessible and versatile molecule with significant potential in drug discovery and materials science. Its core structure is a key component in several marketed drugs, highlighting its importance as a pharmaceutical intermediate. The anticipated anti-inflammatory and analgesic properties, likely mediated through COX inhibition and potentially other immunomodulatory pathways, make its derivatives attractive candidates for further investigation. This guide has provided a foundational understanding of its synthesis, properties, and applications, intended to support and inspire further research and development in these fields.

References

-

A novel class of phenylacetic acid regioisomers possessing a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore attached to its C-2, C-3 or C-4 position was designed for evaluation as anti-inflammatory (AI) agents. A number of compounds exhibited a combination of potent in vitro cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) inhibitory activities. 2-(1-Difluoromethyl-2-oxo-1,2-dihydropyridin-4-yl)phenylacetic acid (9a) exerted the most potent AI activity among this group of compounds. Bioorg Med Chem Lett. 2010 Feb 1;20(3):896-902. Available from: [Link]

-

Synthesis of phenylacetic acid regioisomers possessing an N-substituted 1,2-dihydropyrid-2-one pharmacophore — Evaluation as inhibitors of cyclooxygenases and 5-lipoxygenase. Canadian Science Publishing. Available from: [Link]

- Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid. Google Patents.

-

Lorcainide. Wikipedia. Available from: [Link]

-

Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone. PMC. Available from: [Link]

-

This compound. PubChem. Available from: [Link]

-

Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac). PubMed. Available from: [Link]

-

Inhibition of penicillin biosynthetic enzymes by halogen derivatives of phenylacetic acid. PubMed. Available from: [Link]

-

Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. Royal Society of Chemistry. Available from: [Link]

-

[Anti-inflammatory and analgesic activity of a new synthetic molecule: 2-phenyl-4-p-chlorophenyl-thiazole-5-yl-acetic acid]. PubMed. Available from: [Link]

- New process for synthesis of asenapine. Google Patents.

-

Phenylacetic acid, 2-chlorophenyl ester. NIST WebBook. Available from: [Link]

-

Investigation of the Anti-Inflammatory Properties of Bioactive Compounds from Olea europaea: In Silico Evaluation of Cyclooxygenase Enzyme Inhibition and Pharmacokinetic Profiling. MDPI. Available from: [Link]

-

1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). Human Metabolome Database. Available from: [Link]

-

In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. ResearchGate. Available from: [Link]

-

Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. MDPI. Available from: [Link]

-

2-(4-Chlorophenyl)-N-phenylacetamide, N-methyl- - Optional[Vapor Phase IR] - Spectrum. SpectraBase. Available from: [Link]

- A Process For The Synthesis Of 2 [2 [4 [(4 Chlorophenyl) Phenyl Methyl] 1 Piperazinyl] Ethoxy Acetic Acid. Quick Company. Available from: https://www.quickcompany.in/patents/a-process-for-the-synthesis-of-2-2-4-4-chlorophenyl-phenyl-methyl-1-piperazinyl-ethoxy-acetic-acid

-

Benzeneacetic acid, 4-chloro-. NIST WebBook. Available from: [Link]

-

The Ireland–Claisen rearrangement strategy towards the synthesis of the schizophrenia drug, (+)-asenapine. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

-

Total Asymmetric Synthesis of (+)-Asenapine. ResearchGate. Available from: [Link]

-

bmse000220 Phenylacetic Acid at BMRB. BMRB. Available from: [Link]

-

Fig. S-3. 1 H-NMR spectra of 2-(4-chlorophenyl)aniline (400 MHz, CDCl3). ResearchGate. Available from: [Link]

-

Analgesic and Anti-Inflammatory Activity: A Comprehensive Review on Invitro and In Vivo Screening Methods. International Journal of Innovative Science and Research Technology. Available from: [Link]

-

Phenylacetic acid. SpectraBase. Available from: [Link]

-

2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PMC. Available from: [Link]

-

Antiarrhythmic effect of lorcainide during chronic treatment. PubMed. Available from: [Link]

-

Preclinical screening of a novel compound, 2-chlorothiophene for analgesic activity in swiss albino mice. International Journal of Basic & Clinical Pharmacology. Available from: [Link]

-

Asenapine: an atypical antipsychotic with atypical formulations. PMC. Available from: [Link]

-

EI mass spectra of phenylacetic acid. ResearchGate. Available from: [Link]

-

Synthesis and pharmacological evaluation of phenylacetamides as sodium-channel blockers. PubMed. Available from: [Link]

-

Showing metabocard for Phenylacetic acid (HMDB0000209). Human Metabolome Database. Available from: [Link]

-

This compound. PubChem. Available from: [Link]

- Preparation method of chlorinated phenylacetic acid. Google Patents.

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-Chlorophenylacetic acid(1878-66-6) 1H NMR [m.chemicalbook.com]

- 4. Phenylacetic acid, 2-chlorophenyl ester [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. 4-Chlorophenylacetic acid(1878-66-6) IR Spectrum [chemicalbook.com]

- 7. [Anti-inflammatory and analgesic activity of a new synthetic molecule: 2-phenyl-4-p-chlorophenyl-thiazole-5-yl-acetic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-(4-Chlorophenoxy)phenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 9. CN102746142A - Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid - Google Patents [patents.google.com]

- 10. Anti-inflammatory and related properties of 2-(2,4-dichlorophenoxy)phenylacetic acid (fenclofenac) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phenylacetic acid regioisomers possessing a N-difluoromethyl-1,2-dihydropyrid-2-one pharmacophore: evaluation as dual inhibitors of cyclooxygenases and 5-lipoxygenase with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. CN102229613A - New process for synthesis of asenapine - Google Patents [patents.google.com]

- 16. Asenapine synthesis - chemicalbook [chemicalbook.com]

- 17. The Ireland–Claisen rearrangement strategy towards the synthesis of the schizophrenia drug, (+)-asenapine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. Asenapine: an atypical antipsychotic with atypical formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Lorcainide - Wikipedia [en.wikipedia.org]

- 21. Antiarrhythmic effect of lorcainide during chronic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(4-Chlorophenyl)-2-phenylacetic acid solubility data

An In-depth Technical Guide to the Solubility of 2-(4-Chlorophenyl)-2-phenylacetic Acid

A comprehensive guide for researchers, scientists, and drug development professionals on the core principles and methodologies for determining the solubility of this compound.

Introduction

This compound is a carboxylic acid derivative with a molecular structure that suggests its potential utility as a building block in the synthesis of pharmacologically active compounds. Its chemical relatives, such as lorcainide, a class 1c antiarrhythmic agent, are synthesized from similar phenylacetic acid derivatives, highlighting the importance of this class of molecules in medicinal chemistry.[1] Understanding the solubility of this compound is a critical first step in its potential application in drug discovery and development, as solubility profoundly influences bioavailability, formulation, and routes of administration.

This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. Given the limited publicly available experimental solubility data for this specific compound, this guide focuses on equipping the researcher with the foundational knowledge and detailed experimental protocols necessary to generate reliable and reproducible solubility data.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁ClO₂ | PubChem |

| Molecular Weight | 246.69 g/mol | PubChem[2] |

| Appearance | White to off-white crystalline solid (predicted based on related compounds) | General knowledge |

| GHS Classification | Warning: Harmful if swallowed (H302) | PubChem[2] |

The structure of this compound, featuring a carboxylic acid group, a phenyl group, and a 4-chlorophenyl group, dictates its solubility characteristics. The carboxylic acid moiety is capable of hydrogen bonding with polar solvents, while the two aromatic rings contribute to its lipophilicity. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the solvent.

Based on the solubility of related compounds such as 2-chlorophenylacetic acid, which is sparingly soluble in water but readily dissolves in organic solvents like ethanol, methanol, and acetone, a similar trend can be anticipated for this compound.[3] Phenylacetic acid itself exhibits limited water solubility (1.73 x 10⁴ mg/L at 25 °C) and is soluble in various organic solvents.[4] The additional chlorophenyl group in the target molecule is expected to further increase its lipophilicity, likely resulting in lower aqueous solubility compared to phenylacetic acid.

Experimental Determination of Thermodynamic Solubility

The following protocol outlines a robust method for determining the equilibrium solubility of this compound in various solvent systems using the shake-flask method, which is considered the gold standard for solubility measurement.

Diagram of the Experimental Workflow

Caption: Workflow for thermodynamic solubility determination.

Step-by-Step Experimental Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of screw-capped glass vials. The excess solid is crucial to ensure that equilibrium is reached and a saturated solution is formed.

-

Dispense a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol, acetone) into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate. Preliminary experiments can be conducted to determine the time required to reach a solubility plateau.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand undisturbed to let the excess solid settle.

-

To ensure complete removal of undissolved solid, centrifuge the vials at a high speed (e.g., 14,000 rpm for 15 minutes).

-

Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

For an additional level of certainty, filter the collected supernatant through a 0.22 µm syringe filter that has been pre-validated for low compound binding.

-

-

Quantification:

-

Accurately dilute the clear, saturated filtrate with an appropriate solvent to bring the concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

Self-Validating System Checks

-

Visual Inspection: Before and after equilibration, visually confirm the presence of excess solid in each vial.

-

Time to Equilibrium: Perform a time-course experiment (e.g., sampling at 12, 24, 48, and 72 hours) to ensure that the measured solubility has reached a plateau, confirming thermodynamic equilibrium.

-

Filter Validation: Analyze a solution of known concentration before and after passing through the syringe filter to check for any loss of analyte due to adsorption.

Analytical Method for Quantification

A robust and validated analytical method is paramount for accurate solubility determination. Given the chemical structure, a reversed-phase HPLC method with UV detection is a suitable choice.

Proposed HPLC-UV Method Parameters

-

Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid. The gradient can be optimized to achieve a sharp, symmetrical peak for the analyte.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: Based on the UV spectrum of this compound, a wavelength in the range of 220-240 nm is likely to provide good sensitivity. This can be confirmed by running a UV scan of a standard solution.

-

Standard Curve: Prepare a series of standard solutions of known concentrations to generate a calibration curve. The curve should demonstrate linearity (R² > 0.99) over the expected concentration range of the diluted samples.

For higher sensitivity and selectivity, especially in complex matrices, an LC-MS/MS method can be developed. This would involve optimizing the mass spectrometry parameters to monitor specific parent-daughter ion transitions for this compound.[5][6]

Expected Solubility Profile and Interpretation

Based on its structure and the properties of analogous compounds, the following solubility profile for this compound can be hypothesized:

-

Aqueous Solubility: Expected to be low due to the presence of two large, nonpolar aromatic rings. The solubility in pure water will likely be in the low µg/mL to ng/mL range.

-

pH-Dependent Solubility: As a carboxylic acid, its solubility in aqueous media will be pH-dependent. At pH values below its pKa, the molecule will be in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid will deprotonate to form the more soluble carboxylate salt. Therefore, higher solubility is expected in buffered solutions with a pH > 5.

-

Solubility in Organic Solvents: The compound is expected to exhibit good solubility in polar aprotic solvents (e.g., acetone, acetonitrile) and polar protic solvents (e.g., ethanol, methanol) due to the potential for hydrogen bonding with the carboxylic acid group and favorable interactions with the aromatic rings.[3][7] Solubility in nonpolar solvents (e.g., hexane, toluene) is likely to be lower, though potentially higher than in water.

Conclusion

References

-

Kajay Remedies. 2-Chloro Phenyl Acetic Acid. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

PubChem. 2-(2-(4-Chlorophenoxy)phenyl)acetic acid. Available from: [Link]

-

Solubility of Things. Phenylacetic acid. Available from: [Link]

-

PubChem. Phenylacetic Acid. Available from: [Link]

-

Wikipedia. Phenylacetic acid. Available from: [Link]

-

United States Environmental Protection Agency. Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Available from: [Link]

-

Springer Nature. Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. Available from: [Link]

-

ResearchGate. Direct Determination of 2,4-dichlorophenoxyacetic acid in egg and milk by liquid chromatography/tandem mass spectrometry. Available from: [Link]

-

Wikipedia. Lorcainide. Available from: [Link]

Sources

- 1. Lorcainide - Wikipedia [en.wikipedia.org]

- 2. This compound | C14H11ClO2 | CID 4586574 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. kajay-remedies.com [kajay-remedies.com]

- 4. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. epa.gov [epa.gov]

- 6. researchgate.net [researchgate.net]

- 7. solubilityofthings.com [solubilityofthings.com]

Spectroscopic Data of 2-(4-Chlorophenyl)-2-phenylacetic Acid: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(4-Chlorophenyl)-2-phenylacetic acid, a key intermediate in the development of various pharmaceutical and agricultural compounds.[1] Understanding the spectral characteristics of this molecule is paramount for its unambiguous identification, purity assessment, and quality control in research and manufacturing settings. This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural elucidation and analytical methodologies for this compound.

Introduction to this compound

This compound, with the CAS number 21771-88-0, is a carboxylic acid derivative featuring a stereocenter with both a phenyl and a 4-chlorophenyl substituent.[1][2] Its chemical structure dictates its reactivity and its utility as a building block in organic synthesis. Accurate spectroscopic analysis is not merely a procedural step but a foundational requirement to ensure the integrity of subsequent research and development activities.

Molecular Structure:

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methine proton at the stereocenter, and the acidic proton of the carboxylic acid group.

Expected ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| ~7.2-7.4 | Multiplet | 9H | Aromatic protons |

| ~5.1 | Singlet | 1H | -CH(Ph)(p-ClPh) |

The broad singlet for the carboxylic acid proton is characteristic and its chemical shift can vary with concentration and solvent. The aromatic protons of both the phenyl and the 4-chlorophenyl rings will likely appear as a complex multiplet in the range of 7.2-7.4 ppm. The methine proton, being adjacent to two aromatic rings and a carbonyl group, is expected to be deshielded and appear as a singlet around 5.1 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule.

Expected ¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment |

| ~175-180 | -COOH |

| ~138-142 | Quaternary aromatic carbons |

| ~132-135 | C-Cl of chlorophenyl ring |

| ~127-130 | Aromatic CH carbons |

| ~55-60 | -CH(Ph)(p-ClPh) |

The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal. The various aromatic carbons will have distinct chemical shifts, with the carbon bearing the chlorine atom being significantly influenced by the halogen's electronegativity and resonance effects. The methine carbon at the stereocenter is anticipated to resonate in the 55-60 ppm range.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the vibrational frequencies of the carboxylic acid and the aromatic rings.

Expected IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch of carboxylic acid |

| ~1700 | Strong | C=O stretch of carboxylic acid |

| ~1600, ~1495, ~1450 | Medium-Strong | C=C aromatic ring stretches |

| ~1100-1300 | Medium | C-O stretch of carboxylic acid |

| ~1090 | Strong | C-Cl stretch |

| ~830 | Strong | C-H out-of-plane bend (para-disubstituted) |

The very broad O-H stretch is a hallmark of a carboxylic acid due to hydrogen bonding. The strong carbonyl absorption around 1700 cm⁻¹ is also a key diagnostic peak. The presence of both phenyl and para-substituted chlorophenyl groups will give rise to a series of aromatic C=C stretching bands and a strong C-H bending band characteristic of para-disubstitution.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expected Mass Spectrometry Data:

The electron ionization (EI) mass spectrum of this compound (molecular weight: 246.69 g/mol ) is expected to show a molecular ion peak (M⁺) at m/z 246, along with an M+2 peak at m/z 248 with approximately one-third the intensity, which is characteristic of the presence of a single chlorine atom.

Predicted Fragmentation Pathway:

Caption: Predicted major fragmentation pathway of this compound in EI-MS.

A primary fragmentation pathway would be the loss of the carboxyl group (-COOH, 45 Da) to yield a stable benzylic-type cation at m/z 201/203. Further fragmentation of this ion could lead to the formation of a tropylium ion (m/z 91) or a chlorophenyl cation (m/z 111/113).

Experimental Protocols

Acquiring high-quality spectroscopic data is contingent on proper sample preparation and instrument parameter selection.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-pulse ¹H spectrum.

-

Set an appropriate spectral width and number of scans to achieve a good signal-to-noise ratio.

-

Use tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

IR Spectroscopy Protocol

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

ATR: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

-

Instrumentation: Employ a mass spectrometer capable of high resolution and accurate mass measurements.

-

Data Acquisition: Acquire the mass spectrum over an appropriate m/z range to observe the molecular ion and significant fragment ions.

Conclusion

The spectroscopic data of this compound, including NMR, IR, and MS, provide a detailed and confirmatory fingerprint of its molecular structure. While experimental data is not ubiquitously available, the predicted spectra, based on sound chemical principles and comparison with related compounds, offer a robust framework for its characterization. Adherence to standardized experimental protocols is crucial for obtaining reliable and reproducible data, which is the cornerstone of scientific integrity in research and drug development.

References

- Google Patents. Method for synthesis of 2-(2-(4-chlorphenyl)phenyl)acetic acid.

-

NIST. Phenylacetic acid, 2-chlorophenyl ester. In: NIST Chemistry WebBook. [Link]

-

ResearchGate. A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. [Link]

-

MDPI. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. [Link]

Sources

A Senior Application Scientist's Guide to 2-(4-Chlorophenyl)-2-phenylacetic acid: A Core Pharmaceutical Intermediate

Abstract

In the intricate landscape of pharmaceutical synthesis, the selection of starting materials and intermediates is a critical determinant of efficiency, purity, and scalability. 2-(4-Chlorophenyl)-2-phenylacetic acid (CAS No: 21771-88-0) has emerged as a cornerstone intermediate, valued for its unique structural features that serve as a robust scaffold for a variety of Active Pharmaceutical Ingredients (APIs). This technical guide provides an in-depth exploration of this compound, from its fundamental physicochemical properties and synthesis to its pivotal role in the manufacturing of prominent pharmaceuticals. We will dissect the synthetic pathways, provide validated experimental protocols, and discuss the analytical methodologies required to ensure its quality, offering researchers and drug development professionals a comprehensive resource grounded in scientific integrity and practical application.

Introduction: The Strategic Importance of a Versatile Scaffold

This compound is an organic compound characterized by a central acetic acid moiety substituted with both a phenyl and a 4-chlorophenyl group.[1][2] This specific arrangement is not a random assortment of functional groups; it is a carefully evolved scaffold that offers a unique combination of steric and electronic properties. The diphenylmethyl-like core is a recurring motif in a number of pharmacologically active molecules, particularly those targeting central nervous system (CNS) and histamine receptors.

The presence of the para-substituted chlorine atom is particularly significant. It enhances the lipophilicity of the molecule and provides a site for potential metabolic stability, influencing the pharmacokinetic profile of the final drug product. Its role as a key intermediate is primarily in the synthesis of antihistamines and anti-inflammatory drugs.[1] This guide will focus on its application in the synthesis of Cetirizine, a widely used second-generation antihistamine, to illustrate the compound's utility.

Physicochemical & Structural Profile

A thorough understanding of a starting material's properties is fundamental to process development and optimization. The characteristics of this compound make it well-suited for industrial-scale chemical transformations.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 21771-88-0 | [1] |

| Molecular Formula | C₁₄H₁₁ClO₂ | [2] |

| Molecular Weight | 246.69 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 95-100 °C (Varies with purity) | [3] |

| Boiling Point | ~265.5 °C (for parent Phenylacetic acid) | [4] |

| Solubility | Soluble in organic solvents like ethanol, acetone, ether; limited solubility in water. | [3] |

The defined melting point range facilitates handling and reaction monitoring, while its solubility in common organic solvents allows for versatile reaction conditions.

Synthesis of the Intermediate: A Mechanistic Approach

The industrial synthesis of this compound is often achieved through a Friedel-Crafts type reaction, a classic and powerful method for forming carbon-carbon bonds on an aromatic ring. A common route involves the reaction of mandelic acid with chlorobenzene in the presence of a Lewis acid catalyst.[5]